4,6-difluoropyridine-3-sulfonyl chloride
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Overview
Description
4,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoropyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and ammonium formate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and maintain safety standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4,6-Difluoropyridine-3-sulfonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6-difluoropyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and other derivatives. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoropyridine-4-sulfonyl chloride
- 2,4-Difluoropyridine-3-sulfonyl chloride
- 4-Chloro-3-fluoropyridine-5-sulfonyl chloride
Uniqueness
4,6-Difluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the sulfonyl chloride group on the pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
1803789-78-7 |
---|---|
Molecular Formula |
C5H2ClF2NO2S |
Molecular Weight |
213.6 |
Purity |
95 |
Origin of Product |
United States |
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